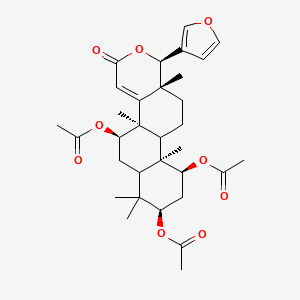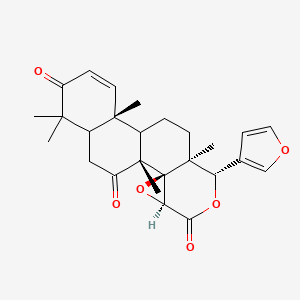
3-(1H-Imidazol-5-yl)acrylic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-5-yl)acrylic acid dihydrate: is an organic compound characterized by the presence of an imidazole ring attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-5-yl)acrylic acid dihydrate typically involves the following steps:
Starting Materials: The synthesis begins with imidazole and acrylic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as water or ethanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Steps: Employing purification techniques such as crystallization or chromatography to obtain the pure dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-5-yl)acrylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the acrylic acid moiety into its corresponding alcohol or aldehyde forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-(1H-Imidazol-5-yl)acrylic acid dihydrate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The acrylic acid moiety can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Imidazol-4-yl)acrylic acid
- 3-(1-methyl-1H-imidazol-5-yl)acrylic acid
- 3-(1H-Imidazol-2-yl)acrylic acid
Uniqueness
Compared to these similar compounds, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is unique due to its specific positioning of the imidazole ring and the presence of the dihydrate form. This structural uniqueness imparts distinct chemical and physical properties, making it particularly valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6198-55-6 |
|---|---|
Formule moléculaire |
C6H10N2O4 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |
Clé InChI |
QOBBBAYBOIGDFM-SEPHDYHBSA-N |
SMILES isomérique |
C1=C(NC=N1)/C=C/C(=O)O.O.O |
SMILES canonique |
C1=C(NC=N1)C=CC(=O)O.O.O |
melting_point |
225 °C |
Description physique |
Solid |
Solubilité |
1.5 mg/mL at 17 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate](/img/structure/B10754240.png)








![2-[(1R,5S,6R,11R,13R,16S)-6-(furan-3-yl)-11-hydroxy-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetic acid](/img/structure/B10754301.png)
